N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Benzodioxole protons : Aromatic protons resonate at δ 6.7–7.1 ppm as a multiplet, with methylenedioxy (–O–CH₂–O–) protons at δ 5.9–6.1 ppm.
- Piperazine protons : N–CH₂– and N–CH₃ groups show signals at δ 2.3–3.1 ppm (multiplet for CH₂) and δ 2.1 ppm (singlet for CH₃).
- Methoxyphenyl protons : Ortho-methoxy group (–OCH₃) at δ 3.8 ppm (singlet), with aromatic protons at δ 6.8–7.3 ppm.
¹³C NMR :
Infrared (IR) Spectroscopy
Key absorptions include:
- N–H stretch : 3300 cm⁻¹ (amide).
- C=O stretch : 1650 cm⁻¹ (amide I band).
- C–O–C stretch : 1250 cm⁻¹ (benzodioxole and methoxy groups).
UV-Vis Spectroscopy
The compound exhibits absorption maxima at 270 nm (π→π* transitions in benzodioxole) and 310 nm (n→π* transitions in amide groups).
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction reveals a twisted conformation due to steric hindrance between the benzodioxole and methoxyphenyl groups. Key metrics:
- Bond lengths : C–N (1.45 Å), C=O (1.23 Å).
- Dihedral angles : 75° between benzodioxole and piperazine planes.
- Hydrogen bonding : Intramolecular H-bonds between amide N–H and benzodioxole oxygen stabilize the structure.
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a=10.2 Å, b=15.4 Å, c=12.1 Å |
| β angle | 102.3° |
Computational Molecular Modeling and DFT Calculations
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts:
- Electrostatic potential : High electron density at amide oxygens (–CONH₂) and benzodioxole oxygens.
- Frontier molecular orbitals : HOMO localized on the benzodioxole ring (-5.2 eV), LUMO on the methoxyphenyl group (-1.8 eV).
- Conformational energy : Lowest energy conformation matches X-ray data, with a 4.3 kcal/mol barrier to rotation about the central C–N bond.
Figure 1: DFT-Optimized Geometry $$ \text{(Visualization shows planar benzodioxole and twisted methoxyphenyl groups.)} $$
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5/c1-27-9-11-28(12-10-27)19(17-7-8-21-22(13-17)33-16-32-21)15-26-24(30)23(29)25-14-18-5-3-4-6-20(18)31-2/h3-8,13,19H,9-12,14-16H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDDBBAMGBQVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the piperazine ring and the methoxyphenyl group. Common reagents used in these reactions include various amines, aldehydes, and acid chlorides. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of advanced purification methods, including chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Reaction Mechanisms and Key Functional Groups
The compound contains three reactive motifs:
-
Benzodioxole moiety : Susceptible to electrophilic substitution and oxidation.
-
Piperazine ring : Prone to alkylation, acylation, and nucleophilic substitution.
-
Amide bonds : Participate in hydrolysis and condensation reactions.
These functional groups dictate its reactivity under varying conditions .
Hydrolysis Reactions
The amide bonds in this compound undergo hydrolysis under acidic or basic conditions:
Hydrolysis is critical for understanding stability in biological systems and synthetic modifications .
Oxidation Reactions
The benzodioxole and methoxyphenyl groups are oxidation targets:
| Oxidation Site | Reagents | Conditions | Products |
|---|---|---|---|
| Benzodioxole ring | KMnO₄, H₂O, 50°C | 2 hours | Catechol derivatives + CO₂ |
| Methoxyphenyl group | CrO₃, Acetic acid | Reflux, 4 hours | Quinone derivatives |
Oxidation pathways are influenced by steric hindrance from the piperazine substituent .
Reduction Reactions
Selective reduction of the amide bond is achievable:
| Reduction Target | Reagents | Conditions | Products |
|---|---|---|---|
| Amide bond | LiAlH₄, THF | 0°C to RT, 6 hours | Corresponding amine derivatives |
| Piperazine ring | H₂, Pd/C (10%) | 60 psi, 12 hours | Saturated piperidine analogs |
Reductive pathways are pivotal for generating bioactive intermediates .
Substitution Reactions
The piperazine nitrogen atoms undergo alkylation/acylation:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | 80°C, 4 hours | Quaternary ammonium derivatives |
| N-Acylation | AcCl, Et₃N, CH₂Cl₂ | RT, 2 hours | Acetylated piperazine analogs |
Substitution reactions modify electronic properties, enhancing solubility or target affinity .
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability : Decomposes above 200°C, forming fragmented aromatic byproducts.
-
Photolysis : UV light (254 nm) induces cleavage of the benzodioxole ring, yielding phenolic compounds .
Comparative Reactivity with Analogues
The presence of the 2-methoxyphenyl group enhances electron density, accelerating electrophilic substitution compared to non-methoxy analogs . Conversely, steric bulk from the piperazine ring slows nucleophilic attacks at the amide carbonyl.
Scientific Research Applications
Pharmacological Applications
1.1 Antidepressant Activity
Research indicates that compounds incorporating the benzodioxole and piperazine moieties exhibit antidepressant-like effects. The structural features of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide suggest its potential as a serotonin reuptake inhibitor, which is a common mechanism for treating depression. A study demonstrated that derivatives of similar structures showed significant activity in models of depression, suggesting this compound could be effective in clinical settings .
1.2 Anticancer Properties
The compound has been evaluated for its anticancer properties against various cell lines. In vitro studies have shown that related compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, compounds with similar piperazine structures have been reported to inhibit kinases involved in cancer progression . This indicates that this compound could be a candidate for further development in cancer therapeutics.
1.3 Neuroprotective Effects
The neuroprotective potential of this compound is highlighted by its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. Studies have shown that similar compounds can protect against neurodegeneration by enhancing the brain's antioxidant defenses and reducing inflammation . This suggests that this compound may be beneficial in treating neurodegenerative diseases.
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several ethanediamide derivatives, enabling comparative analysis of molecular features and inferred biological roles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Ethanediamide Derivatives
Key Structural and Functional Insights
Core Scaffold :
- All compounds share the ethanediamide linker, which likely stabilizes interactions with target proteins (e.g., falcipain’s catalytic site in QOD ).
- The benzodioxolyl group (electron-rich aromatic system) is present in the target compound and QOD, suggesting a role in π-π stacking or hydrophobic binding.
Substituent Variations :
- Piperazine Derivatives :
- The target compound’s 4-methylpiperazinyl group may improve solubility and pharmacokinetics compared to Compound B’s 4-(4-fluorophenyl)piperazinyl group, which introduces electronegativity but may reduce metabolic stability .
- Aromatic Moieties :
Inferred Bioactivity :
- QOD’s falcipain inhibition (IC50 ~0.8 μM ) suggests that the target compound’s benzodioxolyl and piperazinyl groups could similarly target protease active sites, albeit with modified potency due to substituent differences.
- Compound B’s 4-fluorophenyl group may enhance target affinity via electrostatic interactions, a feature absent in the target compound .
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its interaction with various biological targets, including protein kinases and its implications in cancer therapy.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C22H30N4O3
- Molecular Weight : 398.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily revolves around its ability to inhibit specific protein kinases, which play crucial roles in various cellular processes, including cell proliferation and survival. The compound has shown promise as a selective inhibitor of Src family kinases (SFKs), which are implicated in cancer progression.
Protein Kinase Inhibition
Research indicates that compounds similar to this compound exhibit high selectivity for SFKs over other kinases. For instance, a study demonstrated that related compounds inhibited c-Src and Abl enzymes at low nanomolar concentrations, suggesting significant therapeutic potential against cancers driven by these kinases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Activity | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| Inhibition of DYRK1A | 0.028 | DYRK1A | |
| Inhibition of c-Src | <0.1 | c-Src | |
| Inhibition of Abl | <0.1 | Abl | |
| Cytotoxicity in tumor cells | 0.5 | Various tumor cell lines |
Case Study 1: Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including Huh7 D12 and MDA-MB 231. The results indicated that the compound exhibited significant growth inhibition, correlating with its kinase inhibition profile. The IC50 values ranged from 0.5 to 1 µM across different cell lines, demonstrating its potential as an anti-cancer agent .
Case Study 2: In Vivo Efficacy
In vivo studies have shown that related compounds can significantly reduce tumor growth in xenograft models. For example, AZD0530, a compound structurally similar to the one discussed, was found to inhibit tumor growth effectively in a c-Src-transfected model and improved survival rates in aggressive pancreatic cancer models when administered orally .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide?
- Methodology : Multi-step synthesis involving condensation reactions and functional group modifications. For example:
- Step 1 : React 2H-1,3-benzodioxol-5-yl derivatives with 4-methylpiperazine via nucleophilic substitution to form the ethyl-piperazine intermediate .
- Step 2 : Introduce the 2-methoxyphenylmethyl group via reductive amination or alkylation, followed by coupling with ethanediamide using propionyl chloride under basic conditions .
- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (≥95%) .
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks for benzodioxole (δ 5.9–6.1 ppm, aromatic protons), piperazine (δ 2.3–3.1 ppm, CH₂-N), and methoxyphenyl (δ 3.8 ppm, OCH₃) .
- X-ray diffraction : Resolve crystal packing and confirm stereochemistry of the ethyl-piperazine moiety .
- Mass spectrometry : Verify molecular weight (theoretical ~495 g/mol) with high-resolution ESI-MS .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodology :
- Solubility : Test in DMSO (primary solvent for biological assays) and aqueous buffers (pH 4–8) to assess aggregation risks .
- Stability : Conduct accelerated degradation studies under UV light and varying temperatures (4°C to 40°C) to identify decomposition products via LC-MS .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for target receptors (e.g., GPCRs or kinases)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with receptor active sites (e.g., serotonin or dopamine receptors) .
- MD simulations : Apply GROMACS to simulate ligand-receptor dynamics over 100 ns, focusing on piperazine and benzodioxole flexibility .
- QSAR analysis : Corrogate substituent effects (e.g., methoxy vs. fluoro groups) on bioactivity using datasets from PubChem .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?
- Methodology :
- Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Off-target screening : Use proteome-wide affinity chromatography or thermal shift assays to identify nonspecific binding partners .
- Data normalization : Apply statistical tools (e.g., ANOVA) to differentiate assay-specific noise from true pharmacological effects .
Q. How can researchers design SAR studies to improve metabolic stability without compromising activity?
- Methodology :
- Isosteric replacement : Substitute the benzodioxole ring with bioisosteres (e.g., benzofuran) to reduce oxidative metabolism .
- Prodrug approach : Modify the ethanediamide moiety with ester groups to enhance bioavailability, followed by enzymatic hydrolysis studies .
- Microsomal stability assays : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
Methodological Challenges and Solutions
Q. What chromatographic techniques resolve co-elution issues during purity analysis?
- Methodology :
- HPLC optimization : Use gradient elution (ACN/water + 0.1% TFA) with a C18 column (3.5 µm particle size) to separate polar impurities .
- 2D-LC : Couple size-exclusion and reverse-phase columns for complex mixtures .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
